molecular formula C12H14N2 B569972 (S)-2,3,4,9-tetrahydro-1H-carbazol-3-amine CAS No. 116650-34-1

(S)-2,3,4,9-tetrahydro-1H-carbazol-3-amine

Cat. No.: B569972
CAS No.: 116650-34-1
M. Wt: 186.258
InChI Key: UFRCIKMHUAOIAT-QMMMGPOBSA-N
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Description

(S)-2,3,4,9-Tetrahydro-1H-carbazol-3-amine is a chiral amine derivative of carbazole, a tricyclic aromatic compound. This compound is of significant interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of the amine group and the chiral center at the 3-position of the tetrahydrocarbazole ring system makes it a valuable intermediate for the synthesis of various biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-2,3,4,9-tetrahydro-1H-carbazol-3-amine typically involves the reduction of the corresponding ketone or imine precursor. One common method is the asymmetric reduction of 2,3,4,9-tetrahydro-1H-carbazol-3-one using chiral catalysts or reagents to achieve the desired stereochemistry. Another approach involves the reductive amination of 2,3,4,9-tetrahydro-1H-carbazol-3-one with an appropriate amine source under hydrogenation conditions.

Industrial Production Methods: Industrial production of this compound may involve large-scale asymmetric hydrogenation processes using chiral catalysts. These processes are optimized for high yield and enantioselectivity, ensuring the production of the desired enantiomer with minimal by-products.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form the corresponding imine or ketone derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: The compound can be reduced to form various tetrahydrocarbazole derivatives. Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

    Substitution: The amine group can participate in nucleophilic substitution reactions, allowing for the introduction of various functional groups. Reagents such as alkyl halides and acyl chlorides are often used in these reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products:

    Oxidation: Imine or ketone derivatives.

    Reduction: Various tetrahydrocarbazole derivatives.

    Substitution: Functionalized carbazole derivatives.

Scientific Research Applications

(S)-2,3,4,9-Tetrahydro-1H-carbazol-3-amine has a wide range of applications in scientific research:

    Chemistry: It serves as a valuable intermediate in the synthesis of complex organic molecules, including natural products and pharmaceuticals.

    Biology: The compound is used in the study of enzyme-catalyzed reactions and as a building block for the synthesis of biologically active compounds.

    Industry: The compound is used in the production of advanced materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of (S)-2,3,4,9-tetrahydro-1H-carbazol-3-amine depends on its specific application. In medicinal chemistry, it may act as an inhibitor or modulator of specific enzymes or receptors. The compound’s amine group can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity and function. The chiral center at the 3-position also plays a crucial role in determining the compound’s binding affinity and selectivity towards its molecular targets.

Comparison with Similar Compounds

(S)-2,3,4,9-Tetrahydro-1H-carbazol-3-amine can be compared with other similar compounds, such as:

    Carbazole: The parent compound, which lacks the amine group and chiral center.

    1,2,3,4-Tetrahydrocarbazole: A similar compound without the amine group.

    3-Aminocarbazole: A compound with an amine group but lacking the tetrahydro structure.

Uniqueness:

  • The presence of both the amine group and the chiral center at the 3-position makes this compound unique compared to its analogs. This structural feature enhances its potential as a versatile intermediate in organic synthesis and medicinal chemistry.

Properties

IUPAC Name

(3S)-2,3,4,9-tetrahydro-1H-carbazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2/c13-8-5-6-12-10(7-8)9-3-1-2-4-11(9)14-12/h1-4,8,14H,5-7,13H2/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFRCIKMHUAOIAT-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(CC1N)C3=CC=CC=C3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC2=C(C[C@H]1N)C3=CC=CC=C3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60680948
Record name (3S)-2,3,4,9-Tetrahydro-1H-carbazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60680948
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

116650-34-1
Record name (3S)-2,3,4,9-Tetrahydro-1H-carbazol-3-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=116650-34-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3S)-2,3,4,9-Tetrahydro-1H-carbazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60680948
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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